N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring through a cyclization reaction, possibly via a [3+2] cycloaddition . The carboxamide group could be introduced through a subsequent step, possibly involving the reaction of an appropriate acid chloride with an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxamide group, and the phenyl rings. The presence of these functional groups would likely result in a planar structure for the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the triazole ring could potentially participate in further cycloaddition reactions . The carboxamide group could potentially be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the triazole ring, the carboxamide group, and the phenyl rings. For example, the compound would likely exhibit strong absorption in the UV-visible region due to the presence of the conjugated system .Scientific Research Applications
Synthesis Techniques
N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its derivatives have been synthesized through various methods. For instance, Lian-Di Kan (2015) described a five-step synthesis process using 4-chlorobenzenamine as the starting material, achieving an 88% yield of the compound (Lian-Di Kan, 2015). Similarly, Pokhodylo, Matiychuk, and Obushak (2009) developed a one-pot multicomponent synthesis approach for creating libraries of similar compounds, utilizing commercially available azides, amines, and diketene (Pokhodylo, Matiychuk, & Obushak, 2009).
Biological Interactions and Applications
The interactions of similar triazole compounds with various biological macromolecules have been studied extensively. Liu et al. (2020) investigated how two new 1,2,3-triazole derivatives interact with biological macromolecules like human serum albumin and DNA, revealing strong interactions with binding constants in the order of magnitude between 10^3 and 10^5 (Liu et al., 2020).
Antimicrobial and Antifungal Activities
Compounds derived from this compound have demonstrated antimicrobial and antifungal activities. Jian (2003) synthesized a compound with stronger fungicidal activity and some plant growth regulating activity (Shi-Feng Jian, 2003). Additionally, Pokhodylo et al. (2021) found that certain 1H-1,2,3-triazole-4-carboxamides displayed potent antibacterial effects against S. aureus and were active against pathogenic yeast C. albicans (Pokhodylo et al., 2021).
Cytotoxic Activity
The cytotoxic actions of 1,2,3-triazole derivatives on glioma cell cultures were studied by Khazhieva et al. (2015). They presented a method for synthesizing these compounds, which are based on the transformation of 4-acetyl-1-phenyl-1H-[1,2,3]-triazolate sodium using primary amine hydrochlorides (Khazhieva et al., 2015).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been shown to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes play a role .
Biochemical Pathways
For instance, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which leads to the synthesis of isopentenyl diphosphate in plastids, is one such pathway . This pathway is a major branch point providing precursors for the synthesis of various compounds, including carotenoids, tocopherols, plastoquinone, and the phytyl chain of chlorophylls, as well as the hormones abscisic acid and gibberellins .
Result of Action
It’s worth noting that indole derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on the effects of varying dosages of N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in animal models are ongoing. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are currently being studied .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-(2-chlorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-14-10-6-5-9-13(14)17)19-20-21(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSNDCAFXLBJMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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